molecular formula C22H28N2O4S B15034306 Ethyl 4-(3,4-dimethylphenyl)-2-{[3-(morpholin-4-yl)propanoyl]amino}thiophene-3-carboxylate

Ethyl 4-(3,4-dimethylphenyl)-2-{[3-(morpholin-4-yl)propanoyl]amino}thiophene-3-carboxylate

Cat. No.: B15034306
M. Wt: 416.5 g/mol
InChI Key: JQKMIZKTEIFRLF-UHFFFAOYSA-N
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Description

ETHYL 4-(3,4-DIMETHYLPHENYL)-2-[3-(MORPHOLIN-4-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C23H28N2O4S This compound is characterized by its thiophene core, which is a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(3,4-DIMETHYLPHENYL)-2-[3-(MORPHOLIN-4-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multiple steps:

    Formation of the Thiophene Core: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Ester Group: The ester group can be introduced via esterification, where the carboxylic acid group of the thiophene derivative reacts with ethanol in the presence of an acid catalyst.

    Amidation: The amide group is formed by reacting the ester with an amine, such as 3-(morpholin-4-yl)propylamine, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(3,4-DIMETHYLPHENYL)-2-[3-(MORPHOLIN-4-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

ETHYL 4-(3,4-DIMETHYLPHENYL)-2-[3-(MORPHOLIN-4-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 4-(3,4-DIMETHYLPHENYL)-2-[3-(MORPHOLIN-4-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholine ring may enhance its binding affinity and specificity, while the thiophene core can participate in π-π interactions with aromatic residues in the target proteins.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(3,4-DIMETHYLPHENYL)-2-[3-(MORPHOLIN-4-YL)PROPANAMIDO]BENZOATE
  • ETHYL 4-(3,4-DIMETHYLPHENYL)-2-[3-(MORPHOLIN-4-YL)PROPANAMIDO]PYRIDINE-3-CARBOXYLATE

Uniqueness

ETHYL 4-(3,4-DIMETHYLPHENYL)-2-[3-(MORPHOLIN-4-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to its thiophene core, which imparts distinct electronic and steric properties compared to benzene or pyridine analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

ethyl 4-(3,4-dimethylphenyl)-2-(3-morpholin-4-ylpropanoylamino)thiophene-3-carboxylate

InChI

InChI=1S/C22H28N2O4S/c1-4-28-22(26)20-18(17-6-5-15(2)16(3)13-17)14-29-21(20)23-19(25)7-8-24-9-11-27-12-10-24/h5-6,13-14H,4,7-12H2,1-3H3,(H,23,25)

InChI Key

JQKMIZKTEIFRLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)CCN3CCOCC3

Origin of Product

United States

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